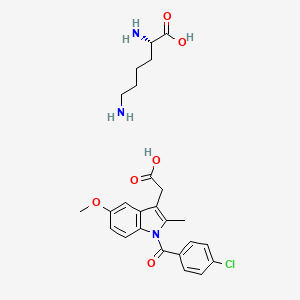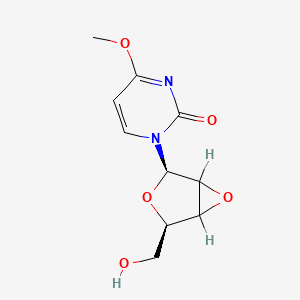
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-((2-Hydroxyethoxy)methyl)uracil. This is achieved by reacting uracil with 2-chloroethanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the 5-position of the uracil ring. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide.
Phenylthio Substitution: The final step is the introduction of the phenylthio group at the 6-position. This is typically achieved through a nucleophilic substitution reaction using phenylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The iodinated position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its anticancer activity and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with the viral reverse transcriptase enzyme. In cancer research, it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil: Lacks the iodine atom at the 5-position.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of the phenylthio group.
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(methylthio)uracil: Contains a methylthio group instead of the phenylthio group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is unique due to the presence of both the iodine atom and the phenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
125056-92-0 |
|---|---|
Molekularformel |
C13H13IN2O4S |
Molekulargewicht |
420.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-iodo-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI-Schlüssel |
IKCLKZNOCBPNBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


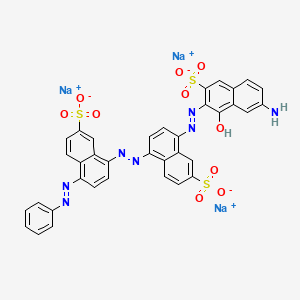
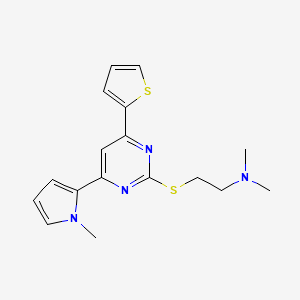
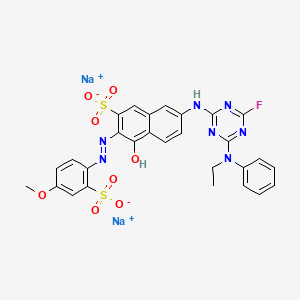
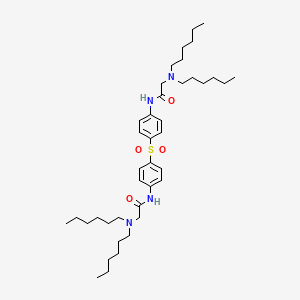
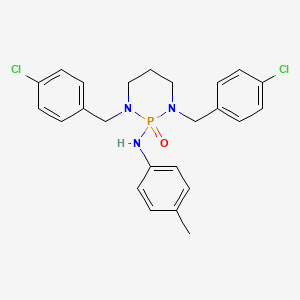

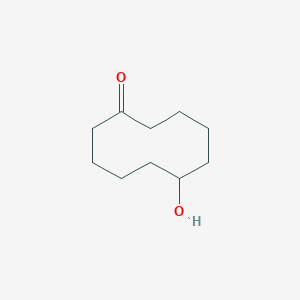

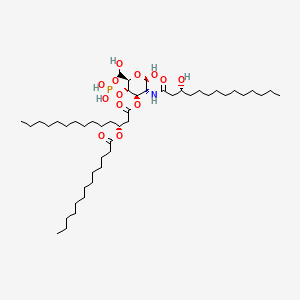
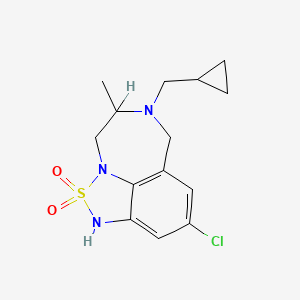

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
